molecular formula C12H13ClNOP B14364466 5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole CAS No. 96332-58-0

5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole

Cat. No.: B14364466
CAS No.: 96332-58-0
M. Wt: 253.66 g/mol
InChI Key: CDOSARKOTGDAQJ-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole typically involves the reaction of tert-butyl-substituted phenyl compounds with phosphorus-containing reagents under controlled conditions. One common method includes the use of tert-butylphenylphosphine and chlorophenyl isocyanate, which react to form the oxazaphosphole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as transition metal complexes can also enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phosphorus-containing products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 0°C to 25°C.

    Reduction: Lithium aluminum hydride; temperatures around -10°C to 0°C.

    Substitution: Amines, thiols; temperatures around 25°C to 50°C.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphorus compounds.

    Substitution: Substituted oxazaphospholes with various functional groups.

Scientific Research Applications

5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential as an anticancer agent due

Properties

CAS No.

96332-58-0

Molecular Formula

C12H13ClNOP

Molecular Weight

253.66 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-1,2,4-oxazaphosphole

InChI

InChI=1S/C12H13ClNOP/c1-12(2,3)11-15-14-10(16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3

InChI Key

CDOSARKOTGDAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=PC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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